An In-depth Technical Guide to 5-Tert-butylazepan-2-one: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 5-Tert-butylazepan-2-one: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-tert-butylazepan-2-one, a substituted ε-caprolactam. The document details its chemical identity, including its IUPAC name and structure, and presents established synthetic methodologies for its preparation. A particular focus is placed on the Beckmann rearrangement of 4-tert-butylcyclohexanone oxime as a primary synthetic route. Furthermore, this guide outlines the expected spectroscopic characteristics (NMR, IR, and Mass Spectrometry) crucial for the unambiguous identification and quality control of the compound. Potential applications in the fields of medicinal chemistry and material science are also discussed, drawing from the known biological activities and properties of related substituted caprolactam derivatives. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of Substituted Caprolactams
The ε-caprolactam scaffold is a foundational component in both industrial and medicinal chemistry. While its most prominent application is as the monomer for Nylon-6, the seven-membered lactam ring serves as a versatile template for the development of novel chemical entities with diverse biological activities. The introduction of substituents onto the caprolactam ring can significantly influence its conformational properties, lipophilicity, and interactions with biological targets. This has led to the exploration of substituted caprolactams in various therapeutic areas. 5-Tert-butylazepan-2-one, with its bulky tert-butyl group at the C-5 position, represents an interesting probe molecule for structure-activity relationship (SAR) studies and as a building block for more complex molecular architectures.
Chemical Identity and Structure
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-tert-butylazepan-2-one .
Common synonyms include:
-
5-(1,1-dimethylethyl)azepan-2-one
-
5-(tert-butyl)hexahydro-2H-azepin-2-one
Chemical Structure
The chemical structure of 5-tert-butylazepan-2-one is characterized by a seven-membered azepane ring containing a carbonyl group at the 2-position (a lactam) and a tert-butyl group at the 5-position.
| Identifier | Value |
| CAS Number | 32741-89-2 |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.27 g/mol |
Below is a 2D representation of the molecular structure:
Caption: 2D structure of 5-Tert-butylazepan-2-one.
Synthesis of 5-Tert-butylazepan-2-one
The synthesis of 5-tert-butylazepan-2-one can be achieved through several established methods for the formation of substituted caprolactams. The most common and industrially relevant approach is the Beckmann rearrangement of the corresponding cyclohexanone oxime.[1]
Beckmann Rearrangement of 4-tert-butylcyclohexanone Oxime
The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[1][2] For the synthesis of 5-tert-butylazepan-2-one, the precursor is 4-tert-butylcyclohexanone oxime.
The oxime precursor is readily synthesized from 4-tert-butylcyclohexanone and hydroxylamine.
Experimental Protocol:
-
To a solution of 4-tert-butylcyclohexanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 4-tert-butylcyclohexanone oxime.
Experimental Protocol:
-
In a flask equipped with a stirrer, add polyphosphoric acid (PPA) and heat to 80-100 °C.
-
Slowly add 4-tert-butylcyclohexanone oxime (1 equivalent) to the hot PPA with vigorous stirring.
-
After the addition is complete, continue stirring at the same temperature for 30-60 minutes.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate or ammonium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-tert-butylazepan-2-one.
Caption: Synthetic pathway to 5-Tert-butylazepan-2-one.
Enantioselective Synthesis via Ring Expansion
For applications requiring a specific enantiomer, an asymmetric synthesis has been developed. A notable method involves the diastereoselective ring-expansion of 4-tert-butylcyclohexanone using a chiral hydroxyalkyl azide.[3] This protocol yields enantiomerically enriched (R)-5-tert-butylazepan-2-one.[3]
Key Steps of the Enantioselective Synthesis: [3]
-
Preparation of Chiral Reagent: Synthesis of (R)-1-phenyl-3-azidopropanol from a commercially available precursor.
-
Ring Expansion: Reaction of 4-tert-butylcyclohexanone with the chiral azide in the presence of a Lewis acid promoter (e.g., BF₃·OEt₂).
-
Deprotection: Two-stage removal of the chiral nitrogen substituent to yield the final enantiomerically enriched lactam.
Spectroscopic Characterization
The structural elucidation and purity assessment of 5-tert-butylazepan-2-one rely on standard spectroscopic techniques. The following sections detail the expected spectral data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the azepane ring and the tert-butyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH | 5.5 - 7.0 | Broad singlet | 1H |
| -CH₂-C=O | 2.2 - 2.5 | Multiplet | 2H |
| -CH(t-Bu) | 1.5 - 1.8 | Multiplet | 1H |
| Ring -CH₂- | 1.2 - 2.0 | Multiplets | 6H |
| -C(CH₃)₃ | ~0.9 | Singlet | 9H |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's field strength.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -C=O | 175 - 180 |
| -CH₂-C=O | 35 - 45 |
| -CH(t-Bu) | 40 - 50 |
| Ring -CH₂- | 25 - 40 |
| -C(CH₃)₃ | ~32 |
| -C(CH₃)₃ | ~27 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3200 - 3400 | Medium, Broad |
| C-H (sp³) | Stretching | 2850 - 3000 | Strong |
| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |
| N-H | Bending (Amide II) | 1510 - 1570 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M]⁺ | 169 | Molecular Ion |
| [M - C₄H₉]⁺ | 112 | Loss of the tert-butyl group |
Potential Applications in Drug Discovery and Development
While specific biological activities for 5-tert-butylazepan-2-one are not extensively documented in publicly available literature, the broader class of substituted caprolactams has shown promise in various areas of medicinal chemistry. The incorporation of a lipophilic tert-butyl group can enhance binding to hydrophobic pockets in target proteins and improve pharmacokinetic properties such as membrane permeability.
Potential areas of investigation for 5-tert-butylazepan-2-one and its derivatives include:
-
CNS-active agents: The caprolactam scaffold is present in several compounds with activity in the central nervous system.
-
Enzyme inhibitors: The lactam ring can act as a bioisostere for a peptide bond, making it a suitable starting point for the design of protease inhibitors.
-
Antimicrobial agents: Modifications of the caprolactam ring have led to the discovery of compounds with antibacterial and antifungal properties.
The synthesis of a library of derivatives based on the 5-tert-butylazepan-2-one scaffold would be a logical next step to explore its potential in these and other therapeutic areas.
Conclusion
5-Tert-butylazepan-2-one is a readily accessible substituted caprolactam with potential as a building block in medicinal chemistry and materials science. Its synthesis via the Beckmann rearrangement of 4-tert-butylcyclohexanone oxime is a robust and scalable method. The spectroscopic data outlined in this guide provide a basis for its characterization and quality control. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Ribelin, T. P., & Aubé, J. (2008). Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction. Nature Protocols, 3(1), 137–143. [Link]
-
Wikipedia contributors. (2023). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (n.d.). 4-(Tert-butyl)cyclohexanone oxime. National Center for Biotechnology Information. [Link]
-
Ashenhurst, J. (2023). Beckmann Rearrangement. In Master Organic Chemistry. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
